3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione
Description
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring with two sulfonyl groups (1,1-dione) at the 1-position, an iodine substituent at the 3-position, and a branched alkoxy group [(3-methylbutan-2-yl)oxy] at the 4-position. The iodine atom introduces significant steric and electronic effects, while the bulky alkoxy group influences solubility and reactivity.
Properties
Molecular Formula |
C9H17IO3S |
|---|---|
Molecular Weight |
332.20 g/mol |
IUPAC Name |
3-iodo-4-(3-methylbutan-2-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17IO3S/c1-6(2)7(3)13-9-5-14(11,12)4-8(9)10/h6-9H,4-5H2,1-3H3 |
InChI Key |
JZTPXPLQXSUBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor, followed by the introduction of the ether linkage. One common method involves the reaction of a thiolane derivative with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and thiolane functionalities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and thiolane moieties. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Thiolane-1,1-dione Derivatives
Compound A: 3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS: 303992-20-3)
- Molecular Formula: C₁₁H₁₅NO₃S
- Molecular Weight : 241.31
- Key Substituents: Methoxyphenylamino group at the 3-position.
- The absence of iodine reduces steric bulk and alters electrophilic reactivity .
Comparison Insights :
- Reactivity: The iodine in the target compound may facilitate nucleophilic substitution or cross-coupling reactions, unlike the methoxyphenylamino group in Compound A.
- Solubility: The branched alkoxy group in the target compound likely increases hydrophobicity compared to Compound A’s polar amino-methoxy substituent.
Functional Group Analogues: Isoindoline-1,3-dione Derivatives
Compound B : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Molecular Formula : C₂₃H₁₈N₄O₂S
- Molecular Weight : 414.48
- Key Features : Isoindoline-1,3-dione core with a thioxo-triazolidinylphenyl substituent.
- Spectral Data :
Compound C : (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15)
Comparison Insights :
- Sulfone vs. Carbonyl Reactivity: The target compound’s sulfone group (S=O) exhibits different electronic effects compared to the isoindoline-dione’s carbonyl groups (C=O).
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | IR C=O/S=O (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | Not provided | ~350–400* | Iodo, sulfone, branched alkoxy | ~1150–1250 (S=O)* |
| 3-[(4-Methoxyphenyl)amino]-thiolane | C₁₁H₁₅NO₃S | 241.31 | Amino, methoxy, sulfone | Not provided |
| Compound B (13c) | C₂₃H₁₈N₄O₂S | 414.48 | Isoindoline-dione, C=S | 1785, 1714 |
| Compound C (15) | C₂₃H₁₇N₃O₃ | 383.40 | Isoindoline-dione, benzohydrazide | 1781, 1704 |
*Estimated based on analogous compounds.
Biological Activity
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and cytotoxic effects, as well as its mechanism of action based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiolane ring with an iodo substituent and an ether group. The structural characteristics contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar thiolane compounds exhibit significant antimicrobial properties. For instance, compounds with analogous structures have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several compounds, including those structurally related to this compound. The Minimum Inhibitory Concentrations (MICs) were determined using a microdilution method:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | Enterobacter cloacae |
| Compound B | 0.015 | Staphylococcus aureus |
| 3-Iodo... | TBD | TBD |
The most potent compound in the study exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial activity that may be comparable to known antibiotics like ampicillin .
Cytotoxicity Studies
Cytotoxicity assessments were performed using the MTT assay against normal human cell lines (e.g., MRC5). The results indicated varying degrees of cytotoxicity among tested compounds, with some derivatives showing low toxicity profiles while maintaining antimicrobial efficacy.
Table of Cytotoxicity Results
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 226 | HeLa |
| Compound B | 242.52 | A549 |
| 3-Iodo... | TBD | TBD |
These findings suggest that while the compound exhibits antimicrobial properties, careful consideration must be given to its cytotoxic effects when evaluating therapeutic potential .
The mechanism by which this compound exerts its biological effects may involve inhibition of specific bacterial enzymes or pathways. For example, docking studies on related compounds revealed interactions with critical bacterial proteins that are essential for cell wall synthesis and metabolic processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
